molecular formula C15H20N2O B2418562 N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2249402-11-5

N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide

Cat. No.: B2418562
CAS No.: 2249402-11-5
M. Wt: 244.338
InChI Key: SXFLHHDJGXTRRR-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. The reaction is usually carried out under thermal conditions at approximately 80°C. The process can be challenging due to the potential for premature polymerization of the monomer and intermediates .

Industrial Production Methods

Industrial production of this compound may involve multi-gram synthesis routes that ensure high yield and purity. The addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts is a common method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a dimethylamino group and a tetrahydronaphthalene moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-14(18)16-15-12-8-6-5-7-11(12)9-10-13(15)17(2)3/h4-8,13,15H,1,9-10H2,2-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFLHHDJGXTRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC=CC=C2C1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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